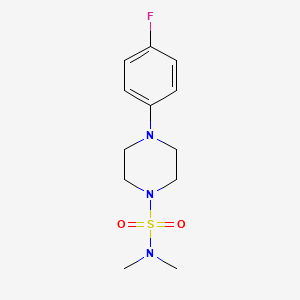

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide

描述

属性

IUPAC Name |

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSARHLFSWDPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 4-fluoroaniline with N,N-dimethylpiperazine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide exhibit significant anticancer properties. For instance, studies on structurally related sulfonamides have shown their potential as inhibitors of key enzymes involved in cancer proliferation, such as MDM2, which regulates the p53 tumor suppressor pathway. The ability to modulate this pathway could lead to effective cancer therapies .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial effects, making this compound a candidate for developing new antibiotics. The mechanism often involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria. This action can be particularly effective against resistant strains of bacteria, highlighting its therapeutic potential.

Biological Research

Enzyme Inhibition Studies

this compound can be utilized in biochemical assays to study enzyme interactions. Its specific structure allows it to act as a competitive inhibitor for various enzymes, providing insights into enzyme kinetics and mechanisms of action. This application is critical in drug discovery processes where understanding enzyme behavior is essential.

Receptor Binding Affinity

The compound's fluorophenyl group enhances its binding affinity to certain receptors, making it useful in pharmacological studies aimed at understanding receptor-ligand interactions. These studies can elucidate the compound's potential as a therapeutic agent for conditions like schizophrenia and depression, where receptor modulation is vital .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecular structures. Its functional groups can undergo various chemical reactions (e.g., oxidation, reduction), facilitating the development of new compounds with desired properties.

Case Studies and Research Findings

作用机制

The mechanism of action of 4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. It may act by binding to enzyme active sites or receptor sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Structural Analogues and Substituent Variations

The table below summarizes key structural analogs, highlighting differences in substituents, molecular weights, and synthesis yields:

生物活性

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide, a synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various biological targets, supported by relevant data and case studies.

Chemical Structure

The compound features a piperazine ring substituted with a fluorophenyl group and a sulfonamide moiety. This structure is significant for its interaction with biological targets.

The mechanism of action involves the interaction of the compound with specific molecular targets, including enzymes and receptors. The sulfonamide group is known to bind to zinc ions in certain enzymes, influencing their activity. Similar compounds have shown affinity for proteins involved in cell death regulation, such as Bcl-2 .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been explored as an enzyme inhibitor or receptor modulator, suggesting potential therapeutic effects against bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies suggest that it may induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. For instance, similar sulfonamide derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, including human colon cancer and leukemia cells .

Case Studies

-

Cytotoxicity Studies

- A study evaluated the cytotoxic effects of various sulfonamide derivatives on Jurkat cells (human T-lymphocyte) and found that modifications to the piperazine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

- Another investigation demonstrated that compounds similar to this compound exhibited increased potency in inhibiting growth in several cancer cell lines, indicating its potential as an anticancer agent .

-

Enzyme Inhibition

- The compound has been tested for its ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes and disease states. Docking studies revealed that the sulfonamide moiety effectively binds to the active site of the enzyme, suggesting a mechanism for its inhibitory effects .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Enzyme inhibition | |

| Anticancer | Induces apoptosis; modulates cell survival pathways | |

| Enzyme Inhibition | Binds to carbonic anhydrase |

Pharmacokinetics

Studies on similar compounds indicate favorable pharmacokinetic profiles, including good absorption and distribution characteristics. These properties are crucial for therapeutic efficacy and safety profiles in clinical settings .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves:

- Piperazine Ring Formation : Reacting ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃) .

- Sulfonamide Functionalization : Introducing the sulfonamide group via reaction with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine .

- Purification : Flash chromatography (e.g., 10% methanol/0.1% ammonium) or crystallization (e.g., Et₂O) improves purity .

- Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride), temperature (0–25°C), and reaction time (2–12 hours) enhances yield .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for fluorophenyl protons (δ ~7.3 ppm), piperazine methyl groups (δ ~2.5 ppm), and sulfonamide S=O (δ ~3.2 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O in salts) .

- Elemental Analysis : Validates calculated vs. observed C/H/N ratios (e.g., C 65.00% vs. 65.15% in related derivatives) .

Q. How is the compound screened for preliminary biological activity in academic settings?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO₂ hydration, with acetazolamide as a positive control .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to cisplatin .

- Receptor Binding Studies : Radioligand displacement assays for dopamine or serotonin receptors (e.g., [³H]spiperone) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported inhibitory activities across different studies?

- Methodological Answer :

- Assay Standardization : Control pH (e.g., 7.4 for hCA assays), temperature (25°C), and enzyme concentration .

- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to exclude impurities as confounding factors .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify regiochemistry (e.g., fluorophenyl vs. chlorophenyl substitution) .

Q. How do structural modifications at the sulfonamide group affect selectivity toward carbonic anhydrase isoforms (hCA I vs. II)?

- Methodological Answer :

- Substitution Patterns : Replace dimethyl groups with bulkier substituents (e.g., cyclopropylmethyl) to alter steric hindrance and isoform affinity .

- Electronic Effects : Introduce electron-withdrawing groups (e.g., nitro) to enhance sulfonamide’s Zn²⁺-binding capacity in hCA II’s active site .

- SAR Analysis : Compare IC₅₀ shifts in hCA I (e.g., 50 nM → 200 nM) vs. hCA II (e.g., 10 nM → 15 nM) .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

- Methodological Answer :

- Hydrogen-Bond Networks : In salts, N–H⋯O bonds (2.8–3.0 Å) and O–H⋯O (water bridges) stabilize the lattice .

- π-π Stacking : Fluorophenyl rings align in parallel-displaced motifs (3.5–4.0 Å spacing) .

- Thermal Analysis : TGA/DSC curves reveal decomposition points (e.g., 180–200°C) correlated with crystal packing density .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using logP (calculated: ~2.1) and polar surface area (<90 Ų) .

- Docking Studies : Target dopamine D3 receptors (PDB: 3PBL) to predict binding affinities (ΔG ≤ -8 kcal/mol) .

- ADMET Prediction : Use SwissADME to estimate bioavailability (≥30%) and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。